molecular formula C13H17ClN4O B14174178 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-35-9

7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Katalognummer: B14174178
CAS-Nummer: 921933-35-9
Molekulargewicht: 280.75 g/mol
InChI-Schlüssel: PQNVYUPGHIJTPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a synthetic organic compound belonging to the class of benzotriazines. This compound is characterized by the presence of a chloro group at the 7th position, a hexyl chain, and an oxo group at the 1lambda5 position of the benzotriazine ring. Benzotriazines are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. The process begins with the formation of stable diazonium salts using a polymer-supported nitrite reagent and p-tosic acid. This is followed by cyclisation to form the benzotriazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of milder reagents and optimized reaction conditions can enhance yield and reduce the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzotriazines, which can have different functional groups depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Chloro-N-hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl chain and chloro group contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

921933-35-9

Molekularformel

C13H17ClN4O

Molekulargewicht

280.75 g/mol

IUPAC-Name

7-chloro-N-hexyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C13H17ClN4O/c1-2-3-4-5-8-15-13-16-11-7-6-10(14)9-12(11)18(19)17-13/h6-7,9H,2-5,8H2,1H3,(H,15,16,17)

InChI-Schlüssel

PQNVYUPGHIJTPC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNC1=NC2=C(C=C(C=C2)Cl)[N+](=N1)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.